N1-(2,6-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an oxalamide group, a thiazolo[3,2-b][1,2,4]triazole group, and two phenyl groups . The presence of these groups suggests that the compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the oxalamide group could be introduced through a reaction with an appropriate isocyanate .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For instance, similar compounds exhibit properties like being a liquid at room temperature and having a specific refractive index .Scientific Research Applications
Heterocyclic Compound Synthesis
Research has shown the potential of related thiazolo[3,2-b][1,2,4]triazole derivatives in the synthesis of heterocyclic compounds. These compounds are of interest for their diverse pharmacological activities. For example, the cyclocondensation of amino-iminonaphtho[1,2-d]thiazole with oxalic acid derivatives leads to the formation of novel thiazolo[3,2-b][1,2,4]triazole compounds, demonstrating the chemical versatility and potential pharmaceutical applications of these heterocycles (Liu, Shih, & Hu, 1987).
Antiallergy Activity
N-(4-substituted-thiazolyl)oxamic acid derivatives, related to the core structure of interest, have been synthesized and tested for their antiallergy activity. These compounds have shown promising results in rat models, indicating the potential for the development of new antiallergy medications (Hargrave, Hess, & Oliver, 1983).
Neuroprotective Agents
Research into novel 1,2,3-triazole-tethered coumarin derivatives, which share structural motifs with the chemical of interest, has indicated potential neuroprotective effects. These compounds have been evaluated for their ability to protect against oxidative stress-induced damage in PC12 cell lines, suggesting their utility in developing treatments for neurodegenerative diseases (Kumari et al., 2018).
Antimicrobial Agents
Derivatives of thiazolo[3,2-b][1,2,4]triazoles have been explored for their antimicrobial properties. For instance, novel analogs of pyrazol-5-ones derived from 2-amino benzothiazoles have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, highlighting the potential for these compounds in antimicrobial therapy (Palkar et al., 2017).
Corrosion Inhibition
Additionally, certain thiazoles have been studied for their application as corrosion inhibitors, indicating the broad utility of these compounds beyond pharmaceuticals. The synthesis and application of thiazoles as corrosion inhibitors for copper in acidic solutions have been documented, suggesting industrial applications for these chemical structures (Farahati et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its target by forming hydrogen bonds or hydrophobic interactions, leading to the inhibition of the target’s activity .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For instance, inhibition of CDK2 can disrupt the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
The molecular and cellular effects of this compound’s action would likely depend on its specific targets and mode of action. If it indeed targets CDK2, the compound could potentially induce cell cycle arrest and apoptosis in cancer cells .
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-14-6-4-9-17(12-14)20-26-23-28(27-20)18(13-31-23)10-11-24-21(29)22(30)25-19-15(2)7-5-8-16(19)3/h4-9,12-13H,10-11H2,1-3H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARXPODTGOMDMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=CC=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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